4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
CAS No.: 1215007-02-5
Cat. No.: VC2676876
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215007-02-5 |
---|---|
Molecular Formula | C10H9BrN2O |
Molecular Weight | 253.09 g/mol |
IUPAC Name | 4-bromo-1-(4-methoxyphenyl)pyrazole |
Standard InChI | InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
Standard InChI Key | NDBWMAJYBWMUBE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)Br |
Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)Br |
Introduction
Structural Characteristics and Basic Properties
4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole (CAS: 1215007-02-5) is a heterocyclic compound with a molecular formula of C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol . Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a bromine atom at position 4 and a 4-methoxyphenyl group attached to the nitrogen at position 1.
Physical and Chemical Properties
The compound's key physicochemical properties are summarized in Table 1:
The compound's structure includes several key functional groups that contribute to its chemical reactivity and potential biological activities. The bromine substituent at position 4 of the pyrazole ring serves as an excellent leaving group, facilitating various transformations including nucleophilic substitution and cross-coupling reactions. The methoxy group on the phenyl ring enhances the compound's solubility in organic solvents and can participate in hydrogen bonding interactions with potential biological targets.
Synthesis Methods
The synthesis of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole has been documented in scientific literature, with several approaches available depending on the starting materials and desired scale.
Synthesis via Bromination
One of the most common methods for synthesizing 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole involves the bromination of 1-(4-methoxyphenyl)-1H-pyrazole using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) . The reaction proceeds under mild conditions at room temperature (approximately 23°C) for 3.5 hours, yielding the desired product with a high yield of approximately 95% .
The reaction can be represented as follows:
1-(4-methoxyphenyl)-1H-pyrazole + NBS → 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole (95% yield)
This method is advantageous due to its high yield, mild reaction conditions, and the relatively simple purification process.
Alternative Synthetic Approaches
While the direct bromination using NBS is the most documented approach, other synthetic pathways might involve:
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N-arylation of 4-bromo-1H-pyrazole with 4-methoxyaryl halides under copper or palladium catalysis
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Construction of the pyrazole ring with the bromine already incorporated, followed by N-arylation
These alternative approaches may be preferred in specific scenarios, such as when certain starting materials are more readily available or when selective functionalization is required.
Spectral and Analytical Data
Spectroscopic and analytical techniques are essential for characterizing and confirming the structure of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole.
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
NMR Spectroscopy
Chemical Reactivity
The presence of specific functional groups in 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole confers distinct reactivity patterns that make it valuable in synthetic chemistry.
Reactivity of the Bromine Substituent
The bromine atom at position 4 of the pyrazole ring is particularly reactive toward nucleophilic substitution and transition metal-catalyzed coupling reactions. This reactivity profile enables the compound to serve as a versatile intermediate in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
The bromine atom can be displaced by various nucleophiles, including:
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Amines to form amino-substituted pyrazoles
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Thiols to form thioether-substituted pyrazoles
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Alcohols/alkoxides to form alkoxy-substituted pyrazoles
Cross-Coupling Reactions
The compound can participate in various palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Heck reactions with alkenes
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Sonogashira coupling with terminal alkynes
Recent Research and Future Directions
The field of pyrazole chemistry continues to evolve, with ongoing research exploring new synthetic methodologies and applications of derivatives like 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole.
Recent Synthetic Innovations
Recent advances in synthetic methodologies have focused on developing more efficient, environmentally friendly approaches to pyrazole derivatives. These include:
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Microwave-assisted synthesis for reduced reaction times and improved yields
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Flow chemistry approaches for scalable production
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Green chemistry principles applied to reduce waste and hazardous reagents
Emerging Applications
Emerging applications of pyrazole derivatives similar to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole include:
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Target-Specific Drug Design: Designing compounds that target specific enzymes or receptors implicated in disease pathways.
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Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with established therapeutic agents.
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Advanced Materials: Investigating the potential of pyrazole derivatives in materials science, including sensing applications and organic electronics.
Table 2: Comparison of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole with Related Compounds
Compound | Structure Variation | Potential Advantage |
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4-bromo-1-(4-methoxyphenyl)-1H-pyrazole | Standard compound | Versatile intermediate for various transformations |
4-bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole | Methyl at N1, methoxyphenyl at C3 | Different electronic distribution and potential biological activity |
4-bromo-1-(4-methoxybenzyl)-1H-pyrazole | Methoxybenzyl instead of methoxyphenyl | Added flexibility due to the additional methylene group |
4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole | Additional methoxyphenyl group | Enhanced interaction potential with biological targets |
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